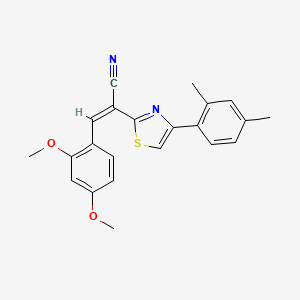
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activities of Chromone Compounds
Studies on chromone compounds, which share structural similarities with the target compound due to the presence of aromatic rings and potential for biochemical activities, have demonstrated significant antioxidant activities. These compounds have been evaluated for their ability to scavenge free radicals, which suggests potential research applications in understanding oxidative stress and its implications for health and disease. The antioxidant properties were assessed using various in vitro assays, highlighting the compounds' potential to protect against oxidative damage (Kładna et al., 2014).
Development of Novel Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has focused on their potential as antioxidant and anti-inflammatory agents. This includes the synthesis and pharmacological evaluation of these compounds, underscoring the interest in thiazole derivatives for therapeutic applications. Such studies contribute to the development of new drugs with improved efficacy and reduced side effects, which could be relevant for the target compound's research applications (Raut et al., 2020).
OLED Applications
The application of organic light-emitting diode (OLED) technology is another area of interest, particularly the use of BODIPY-based materials. Research on the structural design and synthesis of these materials for OLED devices highlights the potential of aromatic and heterocyclic compounds in developing new electronic and photonic materials. This suggests potential research applications for the target compound in the field of material science and optoelectronics (Squeo & Pasini, 2020).
Bioactivities of Syzygium Genus
The study of the Syzygium genus and its rich phytochemical constituents, including flavonoids and phenolics, indicates the broad interest in naturally occurring compounds for their diverse bioactivities. This research provides insights into the potential health benefits and therapeutic applications of compounds derived from natural sources, which may inform future research on similar compounds (Aung et al., 2020).
Biocompatibility of Biscoumarin Copolyesters
Investigations into the biocompatibility of biscoumarin copolyesters for biomedical applications highlight the interest in developing new polymeric materials that are compatible with biological systems. These studies focus on evaluating hemocompatibility, cytotoxicity, and antioxidant activities, suggesting potential research applications in biomedical engineering and material sciences (Narendran & Nanthini, 2015).
特性
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-5-8-19(15(2)9-14)20-13-27-22(24-20)17(12-23)10-16-6-7-18(25-3)11-21(16)26-4/h5-11,13H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAHPTWOQTJIY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

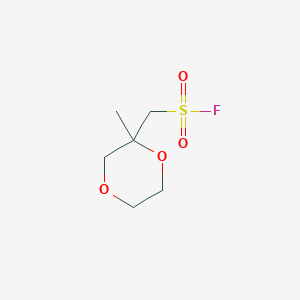
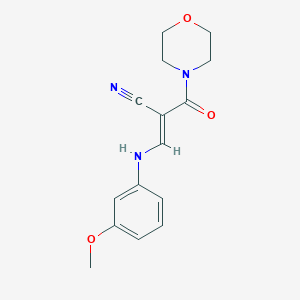


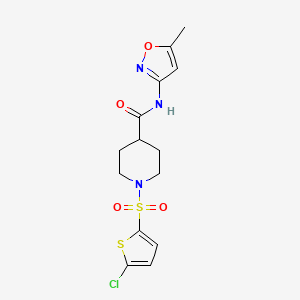
![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
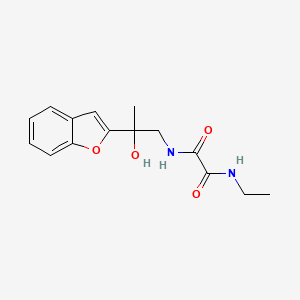

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
